molecular formula C9H12FNO B13070127 2-(1-Aminoethyl)-5-fluoro-4-methylphenol

2-(1-Aminoethyl)-5-fluoro-4-methylphenol

Cat. No.: B13070127
M. Wt: 169.20 g/mol
InChI Key: CZULQQKHOCSUGA-UHFFFAOYSA-N
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Description

2-(1-Aminoethyl)-5-fluoro-4-methylphenol is an organic compound that features a phenol group substituted with an aminoethyl group, a fluorine atom, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminoethyl)-5-fluoro-4-methylphenol typically involves multi-step organic reactions. One common method starts with the fluorination of 4-methylphenol to introduce the fluorine atom at the 5-position. This is followed by the alkylation of the phenol with an appropriate aminoethyl precursor under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminoethyl)-5-fluoro-4-methylphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form secondary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

2-(1-Aminoethyl)-5-fluoro-4-methylphenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(1-Aminoethyl)-5-fluoro-4-methylphenol involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Aminoethyl)-4-methylphenol: Lacks the fluorine atom, which may reduce its lipophilicity and alter its biological activity.

    2-(1-Aminoethyl)-5-chloro-4-methylphenol: Contains a chlorine atom instead of fluorine, which can affect its reactivity and interactions with biological targets.

Uniqueness

2-(1-Aminoethyl)-5-fluoro-4-methylphenol is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H12FNO

Molecular Weight

169.20 g/mol

IUPAC Name

2-(1-aminoethyl)-5-fluoro-4-methylphenol

InChI

InChI=1S/C9H12FNO/c1-5-3-7(6(2)11)9(12)4-8(5)10/h3-4,6,12H,11H2,1-2H3

InChI Key

CZULQQKHOCSUGA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)O)C(C)N

Origin of Product

United States

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